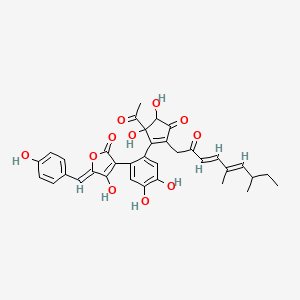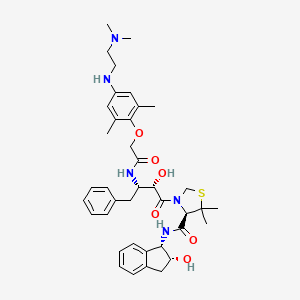
(R)-3-((2S,3S)-3-(2-(4-(2-(dimethylamino)ethylamino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10761 is a small molecular drug known for its potent inhibitory effects on specific proteasesThe compound is part of a class of peptidomimetic inhibitors, which are designed to mimic the structure of peptides and inhibit protease activity effectively .
Preparation Methods
The synthesis of KNI-10761 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic route typically starts with the formation of a core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining the compound’s efficacy and stability .
Chemical Reactions Analysis
KNI-10761 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KNI-10761 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of protease inhibition and to develop new synthetic methodologies.
Biology: The compound is used to investigate the role of proteases in various biological processes and to develop new therapeutic strategies for diseases involving protease dysregulation.
Medicine: KNI-10761 is being explored as a potential therapeutic agent for diseases such as malaria, where it targets specific proteases involved in the parasite’s life cycle.
Industry: The compound is used in the development of new drugs and in the optimization of industrial processes involving protease inhibitors
Mechanism of Action
KNI-10761 exerts its effects by inhibiting specific proteases, such as plasmepsins, which are involved in the degradation of hemoglobin in malaria parasites. The compound binds to the active site of the protease, preventing it from cleaving its substrate. This inhibition disrupts the parasite’s ability to obtain nutrients from hemoglobin, ultimately leading to its death. The molecular targets and pathways involved include the active site residues of the protease and the downstream effects on the parasite’s metabolism .
Comparison with Similar Compounds
KNI-10761 is compared with other similar compounds, such as KNI-10729 and KNI-10683, which also inhibit proteases but have different structural features and inhibitory profiles. KNI-10761 is unique in its high potency and selectivity for specific proteases, making it a promising candidate for further development. Similar compounds include:
KNI-10729: Another peptidomimetic inhibitor with a slightly different structure and inhibitory profile.
KNI-10683: A related compound with modifications to enhance its inhibitory activity and selectivity.
KNI-10761 stands out due to its unique structural features and high efficacy in inhibiting target proteases, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C39H51N5O6S |
|---|---|
Molecular Weight |
717.9 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-[4-[2-(dimethylamino)ethylamino]-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C39H51N5O6S/c1-24-18-28(40-16-17-43(5)6)19-25(2)35(24)50-22-32(46)41-30(20-26-12-8-7-9-13-26)34(47)38(49)44-23-51-39(3,4)36(44)37(48)42-33-29-15-11-10-14-27(29)21-31(33)45/h7-15,18-19,30-31,33-34,36,40,45,47H,16-17,20-23H2,1-6H3,(H,41,46)(H,42,48)/t30-,31+,33-,34-,36+/m0/s1 |
InChI Key |
MXFYEUZYULOCTL-SQKWSBCUSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NCCN(C)C |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-methylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849894.png)
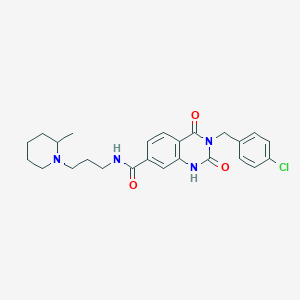
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849899.png)
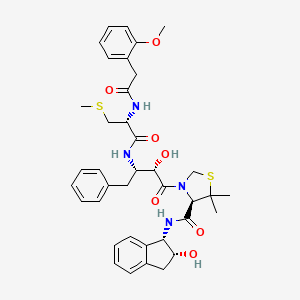
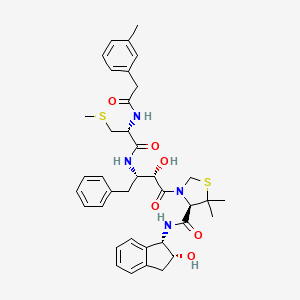
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-pentylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849927.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-butylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849935.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849941.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-ethylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849949.png)
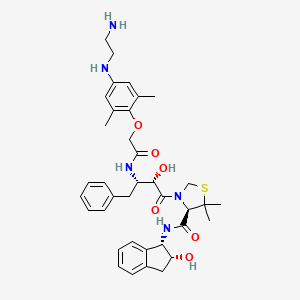
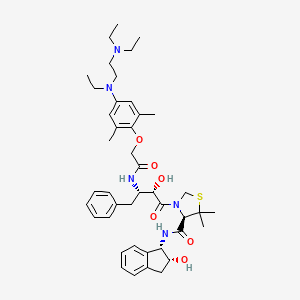
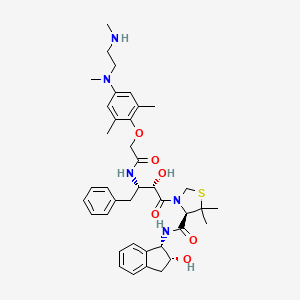
![(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)
